An In-Depth Technical Guide to the Chemical Properties of 6-Nitro-1,3-benzodioxol-5-ol
An In-Depth Technical Guide to the Chemical Properties of 6-Nitro-1,3-benzodioxol-5-ol
Introduction
6-Nitro-1,3-benzodioxol-5-ol, a substituted benzodioxole derivative, is a compound of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research. The strategic placement of a nitro group and a hydroxyl group on the benzodioxole scaffold imparts unique electronic and chemical properties, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties of 6-nitro-1,3-benzodioxol-5-ol, including its synthesis, spectral characteristics, reactivity, and potential applications, with a focus on its role in drug development.
Molecular Structure and Physicochemical Properties
The foundational structure of 6-nitro-1,3-benzodioxol-5-ol features a benzene ring fused to a five-membered dioxole ring, with a nitro group at the 6-position and a hydroxyl group at the 5-position. This arrangement of functional groups dictates its reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 7107-10-0 | |
| Molecular Formula | C₇H₅NO₅ | |
| Molecular Weight | 183.12 g/mol | |
| Appearance | Yellow crystalline powder (predicted) | |
| Boiling Point | 311.3 °C at 760 mmHg (predicted) | |
| Density | 1.651 g/cm³ (predicted) | |
| Flash Point | 142.1 °C (predicted) | |
| Refractive Index | 1.658 (predicted) |
Synthesis of 6-Nitro-1,3-benzodioxol-5-ol
The most probable synthetic route to 6-nitro-1,3-benzodioxol-5-ol is through the electrophilic nitration of sesamol (1,3-benzodioxol-5-ol). The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and methylenedioxy groups.
Regioselectivity Analysis
Both the hydroxyl group and the methylenedioxy group are activating, ortho-, para-directing groups. The hydroxyl group is a stronger activating group than the methylenedioxy ether. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the hydroxyl group. The para position is already occupied by the methylenedioxy group. Of the two ortho positions (C4 and C6), the C6 position is sterically less hindered. Furthermore, the methylenedioxy group also directs ortho to its ether linkages, which further activates the C6 position. This confluence of directing effects strongly favors the nitration at the C6 position.
Exemplary Experimental Protocol (Adapted from the Nitration of 1,3-Benzodioxole)
This protocol is adapted from a similar procedure and should be optimized for the specific substrate.
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Dissolution: In a flask equipped with a stirrer and a dropping funnel, dissolve sesamol (1 equivalent) in glacial acetic acid.
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Cooling: Cool the solution in an ice bath to maintain a temperature of 15-25 °C.
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Nitrating Mixture: Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) dropwise to the stirred solution of sesamol.
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Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: Pour the reaction mixture into ice-water to precipitate the product.
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Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6-nitro-1,3-benzodioxol-5-ol.
Spectral Properties (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylenedioxy protons.
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Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm). One proton will be on the carbon between the hydroxyl and the methylenedioxy group (C4-H), and the other on the carbon adjacent to the nitro group (C7-H). The exact chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents.
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Methylenedioxy Protons: A characteristic singlet for the two equivalent protons of the methylenedioxy group is expected around δ 6.0 ppm.
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Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the attached functional groups. Aromatic carbons attached to oxygen will appear downfield, as will the carbon bearing the nitro group. The methylenedioxy carbon will have a characteristic chemical shift around 100 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
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NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[1]
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C-O Stretch: Bands in the fingerprint region corresponding to the ether linkages of the methylenedioxy group and the phenolic C-O bond.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (183.12 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the benzodioxole ring system.
Reactivity and Applications in Drug Development
6-Nitro-1,3-benzodioxol-5-ol is a versatile synthetic intermediate due to the presence of multiple reactive sites. The nitro group, the hydroxyl group, and the aromatic ring can all be targeted for further chemical modifications.
Key Reactions
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a handle for the introduction of a wide range of functionalities through amide bond formation or other coupling reactions. This transformation is crucial for the synthesis of many pharmaceutical agents.
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Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to introduce ether or ester functionalities, which can modulate the compound's solubility and biological activity.
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Electrophilic Aromatic Substitution: The aromatic ring, although deactivated by the nitro group, can still undergo further electrophilic substitution under forcing conditions, allowing for the introduction of additional substituents.
Role in Medicinal Chemistry
Derivatives of 6-nitro-1,3-benzodioxol-5-ol are valuable building blocks in drug discovery. The benzodioxole moiety is a recognized pharmacophore present in a number of biologically active compounds. The nitro group can enhance biological activity and serves as a precursor to the often-critical amino group in many drug candidates.[2] This scaffold has been utilized in the development of compounds with potential anti-inflammatory and analgesic properties.[2]
Safety and Handling
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General Hazards: Nitroaromatic compounds are often toxic and can be irritants. Phenolic compounds can also be corrosive and cause skin irritation. It is prudent to treat this compound as harmful if swallowed, inhaled, or in contact with skin.[3][4]
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Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[4]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
6-Nitro-1,3-benzodioxol-5-ol is a strategically functionalized molecule with significant potential as a building block in organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis, while not extensively documented, can be rationally designed based on established electrophilic aromatic substitution principles. The presence of a nitro group and a hydroxyl group on the privileged benzodioxole scaffold provides multiple avenues for diversification, enabling the creation of novel compounds with a wide range of potential biological activities. As research in drug discovery continues to evolve, the utility of such versatile intermediates is poised to grow, making a thorough understanding of their chemical properties essential for researchers in the field.
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ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. [Link]
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